molecular formula C17H21BO3 B1602506 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-58-6

4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid

Cat. No.: B1602506
CAS No.: 1072951-58-6
M. Wt: 284.2 g/mol
InChI Key: FBZSTYQOBCWTEC-UHFFFAOYSA-N
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Description

4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its phenylboronic acid moiety, which is known for its stability and reactivity in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 2-isopropyl-5-methylphenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion displaces the bromide ion from the boronic acid derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Comparison with Similar Compounds

Uniqueness: 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of both isopropyl and methyl groups on the phenoxy moiety enhances its steric and electronic properties, making it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

[4-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-12(2)16-9-4-13(3)10-17(16)21-11-14-5-7-15(8-6-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSTYQOBCWTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584776
Record name (4-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-58-6
Record name (4-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-58-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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